molecular formula C13H7Br2FO2 B291008 2,4-Dibromophenyl 3-fluorobenzoate

2,4-Dibromophenyl 3-fluorobenzoate

Cat. No. B291008
M. Wt: 374 g/mol
InChI Key: MVGDFKIWVNUESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenyl 3-fluorobenzoate, also known as DBFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DBFB belongs to the class of organic compounds known as benzoates and is widely used in various research applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromophenyl 3-fluorobenzoate is not well understood. However, studies suggest that 2,4-Dibromophenyl 3-fluorobenzoate may act as an inhibitor of certain enzymes involved in various cellular processes. 2,4-Dibromophenyl 3-fluorobenzoate has also been shown to exhibit antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Dibromophenyl 3-fluorobenzoate may have several biochemical and physiological effects. 2,4-Dibromophenyl 3-fluorobenzoate has been shown to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 2,4-Dibromophenyl 3-fluorobenzoate has also been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2,4-Dibromophenyl 3-fluorobenzoate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 2,4-Dibromophenyl 3-fluorobenzoate is also stable under a wide range of conditions and can be stored for long periods. However, 2,4-Dibromophenyl 3-fluorobenzoate has some limitations as a research tool. It can be toxic to certain cell types and may require special handling precautions.

Future Directions

There are several future directions for research on 2,4-Dibromophenyl 3-fluorobenzoate. One area of interest is the development of new synthetic methods for 2,4-Dibromophenyl 3-fluorobenzoate and its derivatives. Another area of interest is the investigation of the mechanism of action of 2,4-Dibromophenyl 3-fluorobenzoate and its potential use in the treatment of various diseases. Additionally, the development of new applications for 2,4-Dibromophenyl 3-fluorobenzoate in various fields is an area of ongoing research.

Synthesis Methods

2,4-Dibromophenyl 3-fluorobenzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dibromophenol with 3-fluorobenzoic acid in the presence of a catalyst such as potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to yield the desired product in good yields.

Scientific Research Applications

2,4-Dibromophenyl 3-fluorobenzoate has been extensively studied for its potential applications in scientific research. It is widely used as a building block in the synthesis of various organic compounds. 2,4-Dibromophenyl 3-fluorobenzoate is also used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

properties

Molecular Formula

C13H7Br2FO2

Molecular Weight

374 g/mol

IUPAC Name

(2,4-dibromophenyl) 3-fluorobenzoate

InChI

InChI=1S/C13H7Br2FO2/c14-9-4-5-12(11(15)7-9)18-13(17)8-2-1-3-10(16)6-8/h1-7H

InChI Key

MVGDFKIWVNUESE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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